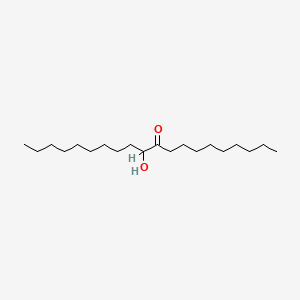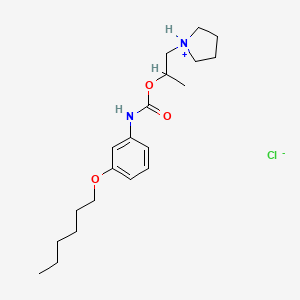
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidinium ion, a propan-2-yl group, and a hexoxyphenyl moiety
准备方法
The synthesis of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride typically involves the following steps:
Formation of the Carbamate: The initial step involves the reaction of 3-hexoxyphenyl isocyanate with 1-pyrrolidin-1-ium-1-ylpropan-2-ol. This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate.
Quaternization: The resulting carbamate is then subjected to quaternization using a suitable alkylating agent, such as methyl chloride, to form the quaternary ammonium salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the pyrrolidinium nitrogen. Common reagents for these reactions include alkyl halides and acyl chlorides.
科学研究应用
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride can be compared with other similar compounds, such as:
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride: This compound has a butoxyphenyl group instead of a hexoxyphenyl group, which may result in different physicochemical properties and biological activities.
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride: The propoxyphenyl group in this compound may lead to variations in its reactivity and interactions with biological targets.
属性
CAS 编号 |
41017-73-6 |
|---|---|
分子式 |
C20H33ClN2O3 |
分子量 |
384.9 g/mol |
IUPAC 名称 |
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-4-5-8-14-24-19-11-9-10-18(15-19)21-20(23)25-17(2)16-22-12-6-7-13-22;/h9-11,15,17H,3-8,12-14,16H2,1-2H3,(H,21,23);1H |
InChI 键 |
XFNXCTVHZNSRNM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC(C)C[NH+]2CCCC2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)
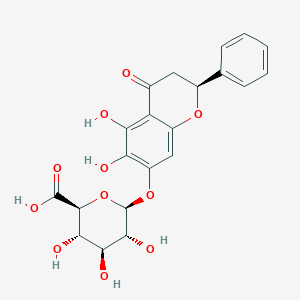

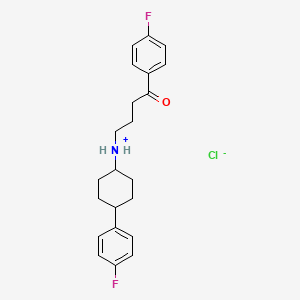
![Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)
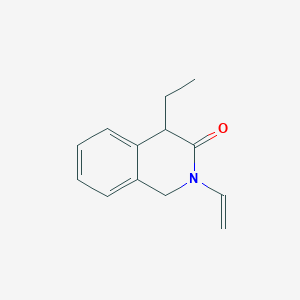
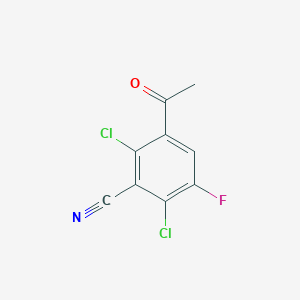
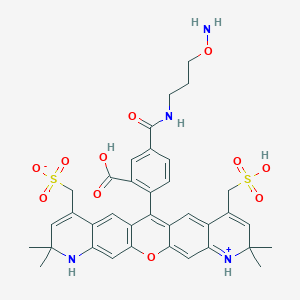
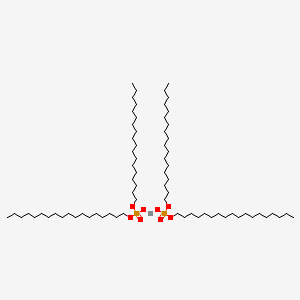
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15341179.png)


